Product packaging for 2,3-Dichloro-L-tyrosine(Cat. No.:CAS No. 1217611-72-7)

2,3-Dichloro-L-tyrosine

Cat. No.: B3091234
CAS No.: 1217611-72-7
M. Wt: 250.08 g/mol
InChI Key: CZMZPVRJCFFMGI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-L-tyrosine is a synthetically modified aromatic amino acid in which two chlorine atoms are introduced at the 2 and 3 positions of the phenolic ring of native L-tyrosine. This structural halogenation alters the electronic properties and steric profile of the molecule, making it a valuable building block in biochemical research. Its primary application lies in advanced peptide synthesis, where it is used to incorporate a tyrosine analog with enhanced stability and distinct reactivity into peptide sequences. The dichlorination of the phenolic ring can influence the peptide's overall conformation, interaction with biological targets, and metabolic stability, allowing researchers to probe structure-activity relationships. Furthermore, studies on structurally similar dihalogenated L-tyrosine derivatives have demonstrated significant biological activity, notably as inhibitors of viral infections such as Chikungunya virus (CHIKV). Research indicates that these compounds can exert their effects at multiple stages of the viral life cycle, including viral entry and assembly, with their specific mechanism of action being highly dependent on the nature of the halogen substituents and other functional group modifications . The exploration of such tyrosine derivatives is a promising area in antiviral drug discovery . As a research tool, this compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO3 B3091234 2,3-Dichloro-L-tyrosine CAS No. 1217611-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMZPVRJCFFMGI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2,3 Dichloro L Tyrosine

Chemical Synthesis Approaches for 2,3-Dichloro-L-tyrosine and Analogs

The chemical synthesis of this compound is not straightforward and requires careful consideration of regioselectivity to achieve the desired substitution pattern.

Regioselective Chlorination of L-Tyrosine

Direct electrophilic chlorination of L-tyrosine typically yields a mixture of products, with a strong preference for substitution at the positions ortho to the hydroxyl group (positions 3 and 5). researchgate.netnih.gov The hydroxyl group is a powerful activating and ortho-, para-directing group, making direct chlorination to the 2 and 3 positions a significant challenge. The reaction of tyrosine with chlorine sources like hypochlorous acid (HOCl) leads to the formation of 3-chloro-L-tyrosine and subsequently 3,5-dichloro-L-tyrosine. researchgate.netnih.gov

The mechanism involves an electrophilic attack on the activated aromatic ring. researchgate.net Achieving chlorination at the 2-position would require overcoming the strong directing effect of the hydroxyl group, possibly through the use of blocking groups or specialized catalytic systems that can alter the inherent reactivity of the tyrosine ring. Research into the regioselective chlorination of phenols has explored various catalysts to control the position of halogenation, which could potentially be adapted for tyrosine. mdpi.comresearchgate.net For instance, the use of bulky sulfoxide (B87167) reagents in conjunction with a bromine source has been shown to favor para-bromination of phenols, suggesting that steric hindrance can play a role in directing halogenation. chemistryviews.org However, achieving the specific 2,3-dichloro pattern on L-tyrosine via direct chlorination remains an unresolved synthetic problem.

Multistep Organic Synthesis of Dichloro-L-tyrosine Scaffolds

Given the challenges of direct regioselective chlorination, multistep synthetic routes are a more viable approach for obtaining specifically substituted dichlorinated L-tyrosine scaffolds. Such a strategy would likely involve the synthesis of a pre-functionalized aromatic ring followed by the attachment of the alanine (B10760859) side chain. A general approach could involve the following steps:

Synthesis of a 2,3-dichlorinated phenol (B47542) or a related precursor: This would be the key step to establish the correct substitution pattern on the aromatic ring.

Introduction of a suitable functional group for side-chain attachment: This could be a hydroxymethyl or a halomethyl group at the para-position relative to the hydroxyl group.

Coupling with a protected glycine (B1666218) equivalent: This would be followed by transformations to form the L-alanine side chain.

Deprotection: Removal of protecting groups to yield the final this compound.

While a specific multistep synthesis for this compound is not extensively documented in the provided search results, synthetic routes for other modified L-tyrosine derivatives have been reported. For example, a multi-step preparation of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine involves esterification, amidation, etherification/hydrolysis, and another amidation step, starting from L-tyrosine. google.com The synthesis of tyrosine-chlorambucil analogues also involves the coupling of L-tyrosine methyl ester with a carboxylic acid derivative. academie-sciences.fr These examples highlight the feasibility of using protected amino acid intermediates in multi-step synthetic sequences to build complex tyrosine derivatives.

A potential retrosynthetic analysis for this compound would disconnect the molecule at the Cβ-Cγ bond of the side chain, leading back to a 2,3-dichloro-4-hydroxybenzyl derivative and a chiral glycine enolate equivalent. The synthesis of the key 2,3-dichloro-4-hydroxybenzaldehyde (B99714) intermediate would be a critical challenge.

Precursor Reactivity and Intermediate Formation

The reactivity of the L-tyrosine precursor during chlorination is dominated by the electron-donating hydroxyl group, which activates the aromatic ring towards electrophilic substitution. The reaction with electrophilic chlorine sources, such as those generated from hypochlorous acid, proceeds through a standard electrophilic aromatic substitution mechanism. researchgate.net

The initial attack of the electrophile occurs at the positions ortho or para to the hydroxyl group. Due to steric hindrance from the alanine side chain at the para position, substitution is favored at the ortho positions (3 and 5). The reaction of N-acetyl-L-tyrosine with nitryl chloride (Cl-NO2), formed from nitrite (B80452) and hypochlorous acid, yields 3-chlorotyrosine and 3-nitrotyrosine, indicating the formation of reactive intermediates that can lead to different products. nih.gov The formation of dityrosine (B1219331) in these reactions also suggests the involvement of radical intermediates. nih.gov

A proposed mechanism for the chlorination of tyrosine by hypochlorous acid involves the formation of a transient species that facilitates the transfer of an electrophilic chlorine atom to the aromatic ring. nih.gov The stability of the resulting carbocation intermediate (Wheland intermediate) dictates the regioselectivity of the reaction. For L-tyrosine, the carbocation formed by attack at the 3- or 5-position is more stable due to resonance stabilization involving the hydroxyl group.

Biocatalytic and Enzymatic Routes to Halogenated L-Tyrosine

Biocatalysis offers a promising alternative to chemical synthesis for the production of halogenated compounds, often with high regioselectivity and under milder reaction conditions.

Engineered Microbial Systems for Halogenated Amino Acid Production

The production of halogenated amino acids in engineered microbial systems is an attractive strategy that combines the host organism's metabolic capabilities with the specific activity of a heterologously expressed halogenase. A typical system would involve:

An engineered host strain that overproduces the precursor amino acid, L-tyrosine. Significant research has been conducted on the metabolic engineering of Escherichia coli to enhance L-tyrosine production by overexpressing key enzymes in the aromatic amino acid biosynthetic pathway and removing feedback inhibition. nih.govuq.edu.aukaist.ac.krnih.gov

The introduction of a gene encoding a halogenase enzyme with the desired activity and regioselectivity.

An adequate supply of the necessary cofactors and the halide salt.

For example, E. coli strains have been engineered to produce high titers of L-tyrosine. uq.edu.aukaist.ac.krnih.gov These strains could serve as a platform for the production of chlorinated tyrosine derivatives by introducing a suitable halogenase. The main challenge would be to identify or engineer a halogenase that can specifically catalyze the dichlorination of L-tyrosine at the 2 and 3 positions.

The following table outlines some of the genetic modifications used to improve L-tyrosine production in E. coli, which would be a foundational step for producing halogenated derivatives:

Gene(s) OverexpressedFunction of Gene Product(s)Effect on L-Tyrosine ProductionReference
aroGfbr, tyrAfbrFeedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase and chorismate mutase/prephenate dehydrogenaseIncreased carbon flow to the L-tyrosine pathway uq.edu.aukaist.ac.krnih.gov
aroLShikimate kinaseIncreased intermediate supply uq.edu.aukaist.ac.krnih.gov
tyrC (from Zymomonas mobilis)Feedback-insensitive cyclohexadienyl dehydrogenaseBypasses feedback inhibition by L-tyrosine nih.gov

By combining these L-tyrosine overproducing strains with engineered halogenases, it may be possible to develop a microbial fermentation process for the production of this compound in the future.

Chemical Derivatization of this compound

The chemical derivatization of this compound can be approached by targeting its three principal functional regions: the amino and carboxyl groups of the amino acid backbone, and the substituted aromatic ring. Each of these sites offers opportunities for a variety of chemical transformations to modulate the molecule's physicochemical properties and biological activity.

Modifications of Amino and Carboxyl Groups

The amino and carboxyl groups of this compound are readily modified using standard techniques in peptide and amino acid chemistry. These modifications are crucial for peptide synthesis, the creation of prodrugs, and the development of novel bioactive compounds.

Esterification of the Carboxyl Group: The carboxyl group can be converted to an ester to enhance lipophilicity or to serve as a protecting group. Esterification is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or by using reagents like thionyl chloride in methanol (B129727). nih.govacs.orggoogle.com For instance, the methyl ester can be prepared using methanol and a catalyst. nih.gov

Amidation of the Carboxyl Group: Amide formation from the carboxyl group is a common strategy to create peptidomimetics or to conjugate other molecules. This reaction is generally carried out by activating the carboxylic acid, for example with a carbodiimide, followed by reaction with an amine. organic-chemistry.orgacademie-sciences.fr

Table 1: Representative Modifications of Amino and Carboxyl Groups of Dichlorinated Tyrosine Analogs Note: The following data is illustrative and based on general reactions for amino acids, as specific experimental data for this compound is limited in the reviewed literature.

ModificationReagents and ConditionsProductPurpose/Application
N-terminal Protection (Fmoc)Fmoc-OSu, NaHCO3, aq. dioxaneFmoc-2,3-dichloro-L-tyrosineSolid-phase peptide synthesis
N-terminal Protection (Boc)(Boc)2O, NaOH, aq. dioxaneBoc-2,3-dichloro-L-tyrosineSolution and solid-phase peptide synthesis
Carboxyl Esterification (Methyl ester)MeOH, SOCl2, refluxThis compound methyl esterIncreased lipophilicity, intermediate for further synthesis
Carboxyl AmidationR-NH2, EDC, HOBt, DMFThis compound-NR-amidePeptidomimetics, conjugation

Aromatic Ring Functionalization

The dichlorinated phenyl ring of this compound is an attractive target for further functionalization. The existing chloro and hydroxyl substituents direct the position of subsequent reactions, primarily through electrophilic aromatic substitution. researchgate.netnih.govoup.com The electron-donating hydroxyl group is an ortho-, para-director, while the deactivating chloro groups are also ortho-, para-directors. However, the presence of two chlorine atoms significantly deactivates the ring towards further electrophilic substitution, making such reactions more challenging compared to unsubstituted tyrosine. wikipedia.org

Potential electrophilic aromatic substitution reactions could include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization.

Halogenation: Introduction of additional halogen atoms.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the deactivated ring may require harsh conditions. masterorganicchemistry.com

Table 2: Potential Aromatic Ring Functionalization of Dichlorinated Tyrosine Note: The following data is hypothetical and based on the principles of electrophilic aromatic substitution, as specific experimental results for this compound were not found in the reviewed literature. The positions of substitution are predicted based on directing group effects.

ReactionElectrophilePotential ProductPredicted Position of Substitution
NitrationNO2+Nitro-2,3-dichloro-L-tyrosinePosition 5 or 6
BrominationBr+Bromo-2,3-dichloro-L-tyrosinePosition 5 or 6

Formation of Complexes and Conjugates

The unique structure of this compound makes it a candidate for the formation of metal complexes and for conjugation to larger molecules, such as proteins or polymers.

Metal Complex Formation: Like other amino acids, this compound can act as a ligand for various metal ions. The amino and carboxyl groups can chelate metal ions, and the phenolic hydroxyl group may also participate in coordination. The electronic properties of the dichlorinated ring could influence the stability and spectroscopic properties of the resulting metal complexes.

Bioconjugation: Tyrosine residues in proteins are targets for bioconjugation reactions. nih.govnih.govbohrium.comrsc.orgresearchgate.net These methods can potentially be adapted for this compound. Strategies for tyrosine conjugation often involve electrophilic substitution on the aromatic ring. For example, diazonium salts can react with the activated phenol ring to form stable azo linkages. Mannich-type reactions have also been employed for the C-C bond formation on the tyrosine ring. nih.gov The presence of the deactivating chloro groups on this compound would likely necessitate more reactive electrophiles or harsher reaction conditions for successful conjugation compared to native tyrosine.

Table 3: Examples of Tyrosine-based Conjugation Strategies Note: This table presents general strategies for tyrosine conjugation that could potentially be applied to this compound, with the caveat that reactivity may be altered due to the chloro substituents.

Conjugation StrategyReagent TypeResulting LinkagePotential Application
Azo-couplingAryldiazonium saltAzo bondAttachment of labels, drugs, or polymers
Mannich-type reactionAldehyde and amineC-C bondIntroduction of functional groups

Advanced Analytical Characterization and Detection of 2,3 Dichloro L Tyrosine

Chromatographic and Spectrometric Techniques

The primary methods for the analysis of chlorinated tyrosines are based on coupling high-resolution separation techniques with highly sensitive mass spectrometry detectors. This combination allows for the differentiation of isomers and the detection of trace amounts in complex samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant technique for the quantification of chlorinated tyrosines in biological samples. researchgate.net This method offers high selectivity and sensitivity, enabling the detection of analytes like 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (DiCl-Tyr) at ng/mL levels. researchgate.netnih.gov

Research focused on Cl-Tyr and DiCl-Tyr has established robust analytical protocols that can be adapted for 2,3-Dichloro-L-tyrosine. These methods typically involve reversed-phase HPLC for separation, followed by detection using an electrospray ionization (ESI) source operating in positive ion mode. nih.govscispace.comresearchgate.net Tandem mass spectrometry (MS/MS) is employed for quantification, utilizing multiple reaction monitoring (MRM) to ensure specificity. researchgate.netku.edu For instance, in the analysis of DiCl-Tyr, precursor and product ion pairs are monitored to confirm the identity of the compound. scispace.com The use of stable isotope-labeled internal standards, such as ¹³C-labeled chlorinated tyrosines, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.netku.edu

TABLE 1: Representative HPLC-MS/MS Parameters for Dichlorotyrosine Analysis
ParameterConditionSource
Analytical Column Hypercarb (3 μm, 2.1 × 30 mm) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water researchgate.net
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) researchgate.net
Flow Rate 250 μL/min researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI) researchgate.net
MRM Transitions (3,5-DiCl-Tyr) m/z 250.1 → m/z 204.0 scispace.com
m/z 250.1 → m/z 169.0

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative approach for the analysis of chlorinated tyrosines. Because amino acids are not inherently volatile, a chemical derivatization step is mandatory prior to analysis. alliedacademies.org A common method involves silylation to convert the polar functional groups (carboxyl, amino, and hydroxyl) into nonpolar trimethylsilyl (B98337) (TMS) ethers and esters, which are amenable to GC separation. alliedacademies.orgopcw.org

In a method developed for 3-chloro-L-tyrosine in blood, samples were first purified using protein precipitation and cation-exchange solid-phase extraction. alliedacademies.org The extracted analyte was then derivatized with a silylating agent before being subjected to GC-MS analysis. alliedacademies.org This approach demonstrated good reproducibility with a quantification range of 10-200 ng/mL. alliedacademies.org Such a procedure would be directly applicable to the analysis of this compound, as the derivatization chemistry would be identical for the different isomers.

Spectrophotometric Assays for Dichloro-L-tyrosine and its Derivatives

Spectrophotometric methods, while less specific than mass spectrometry-based techniques, can be employed for the determination of tyrosine and its derivatives. Direct UV-Vis spectrophotometry is complicated by the overlapping absorbance spectra of tyrosine, tryptophan, and phenylalanine residues in proteins. nih.gov The ionization of the tyrosine hydroxyl group at alkaline pH causes a distinct red shift in the absorption spectrum, a principle that has long been used in spectrophotometric titrations to probe the local environment of tyrosine residues. nih.gov Chlorination of the phenolic ring would further alter the UV absorption spectrum.

For more specific quantification, colorimetric assays based on chemical derivatization are often preferred. The amino group of tyrosine and its derivatives can react with chromogenic reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline medium to form a colored product that can be measured spectrophotometrically. researchgate.netku.eduopcw.org This method has been validated for L-tyrosine and could be adapted for this compound. researchgate.netku.edu Another classic colorimetric method is the Pauly reaction, which is selective for histidine and tyrosine derivatives and involves a diazo-coupling reaction to form a red chromophore. illinois.edu

Sample Preparation and Matrix Effects in Analytical Studies

The analysis of this compound in biological samples such as blood, urine, or tissue is complicated by the presence of a vast excess of interfering substances. nih.gov Therefore, effective sample preparation is essential to isolate the analyte, remove matrix components, and concentrate the sample before instrumental analysis.

Extraction and Purification Protocols for Biological Samples

For protein-bound chlorinated tyrosines, the analytical process typically begins with enzymatic digestion to release the modified amino acids from the peptide backbone. Pronase, a mixture of proteases, is frequently used for this purpose as it facilitates the complete digestion of proteins. researchgate.net

Following digestion, a combination of protein precipitation and solid-phase extraction (SPE) is commonly employed for purification. alliedacademies.org Protein precipitation can be achieved by adding an organic solvent like acetonitrile or an acid such as trifluoroacetic acid (TFA). ku.edu The supernatant is then subjected to SPE for further cleanup and concentration. Various SPE sorbents have been utilized depending on the sample matrix and the specific properties of the analytes.

TABLE 2: Summary of Extraction and Purification Protocols for Chlorinated Tyrosines
Sample MatrixInitial StepPurification MethodSource
Blood, Serum, PlasmaPronase DigestionSolid-Phase Extraction (HLB SPE Plate) researchgate.net
BloodProtein PrecipitationCation-Exchange Solid-Phase Extraction alliedacademies.org
UrineCentrifugationSolid-Phase Extraction (ENVI-18) ku.edu
PlasmaPronase DigestionCentrifugal Filtration (3 kDa MWCO) scispace.com

Derivatization for Enhanced Analytical Detection

Chemical derivatization is a key strategy used to improve the analytical characteristics of target molecules that are otherwise difficult to analyze. For chlorinated tyrosines, derivatization is employed for two main purposes: to increase volatility for GC-MS and to enhance ionization efficiency or chromatographic retention for LC-MS. nih.govalliedacademies.org

As mentioned for GC-MS analysis, silylation is the most common derivatization technique. alliedacademies.org This process replaces active hydrogens on the amino, carboxyl, and hydroxyl groups with nonpolar trimethylsilyl groups, thereby increasing the volatility and thermal stability of the analyte.

For LC-MS analysis, derivatization can also be beneficial. For example, butylation of the carboxyl group using n-butanol/HCl has been shown to improve the analysis of halotyrosines. ku.edu This modification can enhance chromatographic separation on reversed-phase columns and may improve the efficiency of positive mode electrospray ionization by providing a more readily protonated site. ku.edu

Application as Biomarkers in Biological Systems

3,5-Dichloro-L-tyrosine (di-Cl-Tyr), along with its precursor 3-chlorotyrosine (Cl-Tyr), has been identified as a persistent and stable biomarker for chlorine exposure and certain inflammatory processes. nih.govoup.com These modified amino acids are formed when hypochlorous acid (HOCl), generated either endogenously by the enzyme myeloperoxidase or introduced from an external source like chlorine gas, reacts with tyrosine residues in proteins. cdc.govnih.govportlandpress.com The subsequent degradation of these chlorinated proteins releases free di-Cl-Tyr into circulation, which can then be detected in various biological samples. hmdb.ca

The quantification of 3,5-dichloro-L-tyrosine in biological matrices is a critical tool for verifying chlorine exposure and studying inflammatory diseases. Highly sensitive analytical methods are required to detect the typically low concentrations of this biomarker. The primary technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). cdc.govresearchgate.net This method allows for the precise and reproducible quantification of di-Cl-Tyr in complex biological samples like blood, urine, and tissue homogenates. cdc.govresearchgate.net

Sample preparation often involves protein digestion using enzymes like pronase to liberate the chlorinated tyrosine biomarkers from proteins, followed by protein precipitation to remove larger molecules. cdc.gov In some methods, a derivatization step, for instance with dansyl chloride, is used to enhance the sensitivity of the LC-MS/MS analysis. researchgate.net

Research has successfully identified and quantified 3,5-dichloro-L-tyrosine in various human samples. In an autopsy case of suspected chlorine poisoning, di-Cl-Tyr was detected in the lung tissue at a concentration of 10.3 ng/g, although it was not detected in heart blood or urine in that specific case. researchgate.net In contrast, studies on patients with inflammatory diseases have reported maximum blood levels of di-Cl-Tyr at 5 ng/mL. nih.govacs.org Low levels of 3,5-dichlorotyrosine have also been found in blank plasma samples from unexposed individuals, with concentrations just below the limit of quantification (LOQ) of 0.7 pmol/mg protein in one study. acs.orgtno.nl

Table 1: Reported Concentrations of 3,5-Dichloro-L-tyrosine in Biological Samples
Biological MatrixContextConcentrationAnalytical MethodSource
Lung TissueAutopsy (Suspected Chlorine Poisoning)10.3 ng/gLC-MS/MS researchgate.net
BloodPatients with Inflammatory DiseaseUp to 5 ng/mLLC-MS/MS nih.govacs.org
Plasma (in vitro exposure)Lowest Chlorine Gas Exposure Level0.19 ± 0.06 nmol/mg proteinLC-MS/MS nih.govacs.org
UrineHealthy and Diabetic IndividualsNot detected in most samplesLC/MS/MS nih.gov

A significant challenge in using chlorinated tyrosines as biomarkers is distinguishing between their formation due to internal physiological processes (endogenous) and formation resulting from external exposure to chlorine. nih.govacs.org

Endogenous Formation: Endogenous production of 3,5-dichloro-L-tyrosine is linked to the body's own inflammatory response. cdc.gov During inflammation, immune cells like neutrophils release the enzyme myeloperoxidase (MPO). nih.govresearchgate.net MPO catalyzes the reaction between hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. portlandpress.comresearchgate.net This endogenously produced HOCl can then modify tyrosine residues on proteins, leading to the formation of Cl-Tyr and, to a lesser extent, di-Cl-Tyr. cdc.govnih.gov Consequently, elevated levels of these biomarkers can be found in individuals with chronic inflammatory conditions such as atherosclerotic vascular disease, diabetes mellitus, and respiratory distress, without any external chlorine exposure. nih.govacs.orgtno.nl

Exogenous Exposure: Inhalation of chlorine gas, a major industrial chemical, leads to the formation of HOCl in the aqueous environment of epithelial tissues. nih.gov This externally-derived HOCl reacts with tyrosine in the same way as endogenous HOCl, producing Cl-Tyr and di-Cl-Tyr. nih.govcdc.gov Therefore, detecting these compounds is a key method for the forensic verification of chlorine poisoning. nih.gov

Differentiating Strategies: Given that low levels of chlorinated tyrosines can be present from endogenous processes, researchers are developing more specific methods to differentiate the source.

Relative Abundance: The 3,5-dichloro-L-tyrosine adduct has been considered slightly more specific for exogenous chlorine exposure than the 3-chlorotyrosine adduct. nih.govacs.org While both are produced in each scenario, the relative ratio might provide clues to the origin.

Site-Specific Peptide Analysis: A more advanced and promising strategy involves identifying specific peptides that are uniquely chlorinated following exogenous exposure. nih.govtno.nl Researchers use high-resolution mass spectrometry to analyze protein digests from exposed samples. nih.gov This approach has identified specific chlorination patterns on peptides derived from abundant proteins like human serum albumin. For example, the peptide fragment YLYEIAR has been shown to undergo dichlorination upon in vitro exposure to chlorine. nih.govacs.orgtno.nl This is significant because under normal physiological (endogenous) conditions, this specific part of the albumin protein is more likely to be nitrated rather than chlorinated. nih.govacs.orgtno.nl This differential modification pattern could serve as a more unambiguous indicator to distinguish between endogenous inflammation and exogenous chlorine poisoning. nih.gov

Table 2: Differentiating Endogenous vs. Exogenous Formation of Chlorinated Tyrosines
CharacteristicEndogenous FormationExogenous ExposureSource
Primary SourceMyeloperoxidase (MPO) activity during inflammation.Inhaled chlorine gas or other external chlorine sources. cdc.govnih.gov
Associated ConditionsInflammatory diseases (e.g., atherosclerosis, diabetes).Chemical poisoning, industrial accidents. nih.govacs.org
Biomarker ProfileElevated 3-chlorotyrosine with lower levels of 3,5-dichlorotyrosine.Formation of both 3-chlorotyrosine and 3,5-dichlorotyrosine. nih.govcdc.gov
Advanced DifferentiationNitration of specific peptides (e.g., YLYEIAR in albumin).Dichlorination of specific peptides (e.g., YLYEIAR in albumin). nih.govacs.orgtno.nl

Computational and Theoretical Investigations of 2,3 Dichloro L Tyrosine

Molecular Modeling of Structural and Electronic Properties

Molecular modeling techniques are fundamental to elucidating the three-dimensional structure and electronic landscape of 2,3-Dichloro-L-tyrosine. Methods such as Density Functional Theory (DFT) and molecular mechanics are employed to calculate optimized geometries, bond lengths, bond angles, and dihedral angles. These calculations provide a static, low-energy conformational picture of the molecule.

The introduction of two chlorine atoms onto the phenolic ring of L-tyrosine significantly influences its electronic properties. cymitquimica.comwikipedia.org Chlorine atoms are electron-withdrawing, which alters the charge distribution across the aromatic ring and impacts the acidity of the hydroxyl group and the nucleophilicity of the amine group. cymitquimica.com Molecular modeling can precisely map these electronic effects by calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and partial atomic charges.

Table 1: Representative Calculated Structural and Electronic Properties of Dihalogenated Tyrosine Derivatives

ParameterDescriptionIllustrative Value Range
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.C-Cl: ~1.74
C-C (aromatic): ~1.39-1.41
C-O (hydroxyl): ~1.36
Bond Angles (°) ** The angle formed between three atoms across at least two bonds.C-C-Cl: ~119-121
C-C-O: ~118-120
Dihedral Angles (°) **The angle between two intersecting planes, used to define the conformation of the amino acid side chain.Defines the rotational position of the phenolic ring relative to the alanine (B10760859) moiety.
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Lowered by electron-withdrawing chloro groups.
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Lowered by electron-withdrawing chloro groups.
HOMO-LUMO Gap (eV) The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability.Generally larger in the presence of strong electron-withdrawing groups.
Molecular Dipole Moment (Debye) A measure of the net molecular polarity.Influenced by the asymmetric placement of the two chlorine atoms.

Note: The values in this table are illustrative and based on general findings for halogenated aromatic compounds. Specific calculated values for this compound would require dedicated computational studies.

Quantum Chemical Calculations of Reactivity and Interactions

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and its interactions with other molecules, such as biological macromolecules or reactants. scienceopen.comgrafiati.com These methods can map reaction pathways, calculate activation energies, and determine the stability of transition states and intermediates. acs.org

Local reactivity descriptors, such as Fukui functions and dual descriptor analysis, pinpoint the specific atoms or functional groups within the molecule that are most susceptible to nucleophilic or electrophilic attack. grafiati.com For this compound, these calculations would likely highlight the reactivity of the carbon atoms on the phenolic ring, the carboxylic acid, and the amino group, as influenced by the dichlorination pattern.

Quantum mechanical/molecular mechanical (QM/MM) hybrid methods can be used to model the interaction of this compound within a biological environment, such as the active site of an enzyme. scienceopen.com In such a model, the ligand (this compound) is treated with a high level of quantum chemical theory, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics force fields. This approach allows for a detailed investigation of binding energies, charge transfer, and the formation of intermolecular interactions like hydrogen bonds and halogen bonds.

In Silico Prediction of Biological Activities and Mechanisms

Computational methods are increasingly used to predict the potential biological activities and mechanisms of action of novel compounds, a field often referred to as cheminformatics or in silico pharmacology. mdpi.comnih.gov For this compound, these predictive models can help to identify likely biological targets and forecast its pharmacokinetic properties.

Structure-based virtual screening, including molecular docking, is a primary tool for predicting biological targets. tandfonline.comacs.org In this approach, the 3D structure of this compound is computationally "docked" into the binding sites of a library of known protein structures. Scoring functions are then used to estimate the binding affinity and predict the most likely protein partners. Given its structural similarity to tyrosine, potential targets could include enzymes involved in tyrosine metabolism or signaling pathways, such as tyrosine kinases. mdpi.commdpi.com

Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can also be employed. nih.gov If a set of molecules with known activity against a particular target is available, a QSAR model can be built to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. The properties of this compound could then be fed into this model to predict its activity.

Furthermore, in silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govunair.ac.id These predictions are crucial for early-stage drug discovery, helping to identify potential liabilities such as poor oral bioavailability or a high likelihood of toxicity. For this compound, these models would assess factors like its predicted solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes.

Future Directions and Interdisciplinary Research with 2,3 Dichloro L Tyrosine

Development of Novel Chemical Probes and Reagents

The distinct substitution pattern of 2,3-dichloro-L-tyrosine offers a unique scaffold for the design of novel chemical probes and reagents. The electronic and steric properties conferred by the ortho- and meta-positioned chlorine atoms could be leveraged to create highly specific tools for biochemical and cellular research.

Detailed research into the synthesis of derivatives of this compound could lead to the development of probes with tailored functionalities. For instance, the incorporation of fluorophores, biotin (B1667282) tags, or cross-linking agents would enable the tracking and identification of its interactions within cellular milieus. Such probes could be instrumental in studying enzyme active sites, protein-protein interactions, and the effects of localized oxidative stress, as halogenated tyrosines are known markers of inflammatory processes.

Table 1: Potential Chemical Probes Derived from this compound

Probe TypePotential ApplicationResearch Focus
Fluorescent ProbeLive-cell imaging of protein localization and dynamics.Synthesis of this compound conjugated to various fluorophores.
Affinity-Based ProbeIdentification of novel binding partners and enzyme substrates.Incorporation of biotin or other affinity tags for pull-down assays.
Photo-Crosslinking ProbeCovalent capture of transient protein interactions.Design of derivatives with photo-activatable cross-linking moieties.

Exploration of Synthetic Biology for Production and Modification

The current commercial availability of this compound is limited, and its chemical synthesis can be complex. Synthetic biology offers a promising alternative for the sustainable and efficient production of this and other modified amino acids.

Future research could focus on engineering microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound in vivo. This would likely involve the introduction of heterologous enzymes capable of regioselective chlorination of L-tyrosine or a precursor. Key to this approach would be the discovery or engineering of a halogenase with the desired specificity for the 2 and 3 positions of the aromatic ring. Furthermore, the development of orthogonal translation systems would allow for the site-specific incorporation of this compound into recombinant proteins, opening up new avenues for studying protein structure and function with minimal perturbation.

Advanced Mechanistic Elucidation in Complex Biological Systems

A significant gap in the current understanding of this compound lies in its precise mechanism of action and its effects within complex biological systems. While other halogenated tyrosines are implicated in inflammatory diseases and protein aggregation, the specific contribution of the 2,3-dichloro isomer is largely unknown.

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial in identifying the presence and downstream metabolites of this compound in biological samples. Cellular and animal models of inflammatory diseases could be employed to investigate its formation, its impact on protein function, and its role in signaling pathways. Understanding how the unique positioning of the chlorine atoms influences protein structure, enzyme kinetics, and cellular signaling cascades will provide fundamental insights into the broader consequences of protein halogenation in health and disease.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,3-Dichloro-L-tyrosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of L-tyrosine using reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled acidic conditions. Reaction temperature (0–25°C) and stoichiometric ratios of chlorinating agents are critical to avoid over-chlorination. Purification via recrystallization (ethanol/water mixtures) or preparative HPLC is recommended to isolate the di-chlorinated product from mono- or tri-chlorinated byproducts. Monitor reaction progress using TLC (silica gel, Rf ~0.3 in 7:3 ethyl acetate:methanol) .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Quantify degradation products using reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and characterize via LC-MS. Stability is pH-dependent: acidic conditions (pH <4) promote dechlorination, while alkaline conditions (pH >8) may induce tyrosine ring oxidation. Store lyophilized samples at -20°C in inert atmospheres to minimize decomposition .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with isotopic labeling (e.g., ¹³C-labeled internal standards) for high specificity in complex samples like plasma or tissue homogenates. Optimize extraction protocols with solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. For non-biological samples, UV-Vis spectroscopy (λmax ~275 nm) or fluorescence detection (ex/em 280/320 nm) provides cost-effective quantification .

Advanced Research Questions

Q. How can conflicting literature data on the melting point and solubility of this compound be resolved?

  • Methodological Answer : Discrepancies in reported melting points (e.g., 247°C vs. 250°C) may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and confirm crystal structure via X-ray diffraction. For solubility, use a shake-flask method with HPLC quantification in solvents like DMSO, PBS, or ethanol. Cross-validate results with independent labs using standardized protocols .

Q. What experimental strategies can elucidate the structural and electronic effects of chlorine substituents on this compound’s reactivity?

  • Methodological Answer : Combine computational chemistry (DFT calculations for electron density maps) with empirical

  • NMR : Analyze ¹H/¹³C chemical shifts (e.g., downfield shifts for aromatic protons due to electron-withdrawing Cl groups).
  • IR : Identify C-Cl stretching vibrations (~550–600 cm⁻¹).
  • XPS : Confirm chlorine oxidation states via Cl 2p binding energies.
    Compare with non-chlorinated L-tyrosine to isolate substituent effects .

Q. How does this compound interact with tyrosine-specific enzymes (e.g., tyrosinase or tyrosine hydroxylase), and what methodological approaches can quantify inhibition/activation?

  • Methodological Answer : Use enzyme kinetics (Michaelis-Menten assays) with UV-Vis monitoring of product formation (e.g., dopaquinone for tyrosinase). Compare KmK_m and VmaxV_{max} values between native L-tyrosine and the chlorinated derivative. For mechanistic insights, perform X-ray crystallography of enzyme-ligand complexes or site-directed mutagenesis to identify binding residues affected by chlorine steric/electronic effects .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

PropertyValueMethod/Source
Molecular FormulaC₉H₉Cl₂NO₃CRC Handbook
Molecular Weight250.08 g/molNIST Chemistry WebBook
Melting Point247–250°C (dec.)Experimental
Solubility in Water1.97 mg/mL (25°C)Shake-flask/HPLC
pKa (Carboxylic Acid)2.72Potentiometric titration

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.